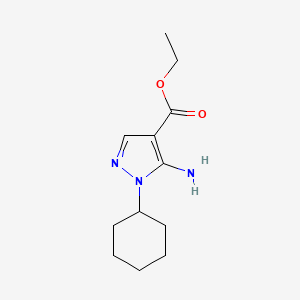

5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (ACE) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule that has been used in the synthesis of various compounds, as a catalyst for biochemical reactions, and as a substrate for enzymatic processes. ACE is also known for its ability to bind to various proteins and nucleic acids, making it a useful tool in biochemical and physiological research.

Applications De Recherche Scientifique

Rôle dans la synthèse des dérivés du pyrazole

Les dérivés du pyrazole constituent une classe particulière de composés N-hétérocycliques (NHCps) portant un cycle hétéroaromatique à cinq chaînons avec deux atomes d'azote adjacents dans la structure annulaire . Les pyrazoles peuvent agir comme des bases ou des acides faibles, la force possible dépendant fortement de la nature de leurs groupes substituants . Les trois autres positions du cycle permettent des variantes structurales à partir des précurseurs appropriés ou en utilisant des réactions de post-fonctionnalisation une fois le cycle pyrazole formé . Ces variations confèrent aux pyrazoles des propriétés synthétiques, biologiques et photophysiques diverses et précieuses .

Utilisation dans la recherche sur les composés bioorganiques

Les composés contenant du pyrazole représentent l'une des familles les plus influentes de N-hétérocycles en raison de leur applicabilité et de leur polyvalence prouvées en tant qu'intermédiaires de synthèse dans la préparation de produits chimiques pertinents dans les domaines biologique, physico-chimique, de la science des matériaux et industriel . Par conséquent, la synthèse de dérivés de pyrazole structurellement divers est hautement souhaitable, et divers chercheurs continuent de se concentrer sur la préparation de ce squelette fonctionnel et la découverte de nouvelles applications améliorées .

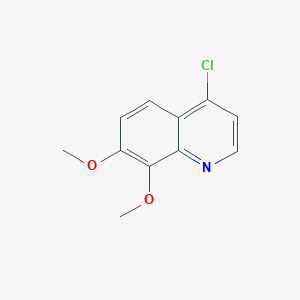

Rôle dans la synthèse des pyrazoloquinoléines

La réaction des 5-aminopyrazoles et des dérivés o-halogénés des acides carboxyliques aromatiques a une certaine importance dans la synthèse des pyrazoloquinoléines substituées en position 4-chlore/brome ou hydroxyle .

Utilisation dans la réaction de protection des amines

Moshos et al. ont utilisé l'ester éthylique de l'acide 1H-pyrazole-4-carboxylique comme matière première pour effectuer la réaction de protection des amines, et l'hydrolyse subséquente a généré l'acide 1-méthyl-5-[(triphénylméthyl)amino]-1H-pyrazole-4-carboxylique .

Rôle dans la synthèse des dérivés du pyrazole

Au cours de la dernière décennie, l'intérêt pour la chimie du pyrazole a considérablement augmenté, principalement stimulé par la découverte de propriétés fascinantes démontrées par de nombreux dérivés du pyrazole . Le terme « pyrazole » a été initialement découvert par Ludwig Knorr en 1883 , tandis qu'Edward Buchner est reconnu comme le premier à l'avoir synthétisé en 1889 . Les pyrazoles, en tant qu'hétérocycles à cinq chaînons, appartiennent à une classe de composés très appréciés en synthèse organique .

Utilisation dans la synthèse de produits chimiques cruciaux sur le plan industriel et pharmaceutique

Certains pyrazoles fusionnés ont également démontré différentes activités biologiques, des propriétés photophysiques exceptionnelles et une grande polyvalence synthétique qui permettent d'obtenir des produits chimiques cruciaux sur le plan industriel et pharmaceutique .

Propriétés

IUPAC Name |

ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLJJSMRVILYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325781 | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21253-62-3 | |

| Record name | NSC517984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

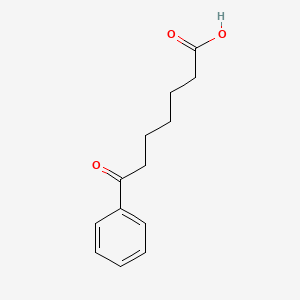

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)